2-(2-Chloro-5-methylphenoxy)butanoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride typically involves the reaction of 2-chloro-5-methylphenol with butanoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Chloro-5-methylphenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-chloro-5-methylphenoxy)butanoic acid and hydrochloric acid.
Reduction: It can be reduced to form 2-(2-chloro-5-methylphenoxy)butanol.
Common reagents used in these reactions include bases like pyridine, nucleophiles like amines and alcohols, and reducing agents like lithium aluminum hydride . The major products formed from these reactions are amides, esters, acids, and alcohols .
Scientific Research Applications
2-(2-Chloro-5-methylphenoxy)butanoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .
Comparison with Similar Compounds
2-(2-Chloro-5-methylphenoxy)butanoyl chloride can be compared with similar compounds such as:
- 2-(2-Chloro-5-methylphenoxy)acetyl chloride
- 2-(2-Chloro-5-methylphenoxy)propionyl chloride
- 2-(2-Chloro-5-methylphenoxy)valeryl chloride
These compounds share a similar phenoxy structure but differ in the length and nature of the acyl chloride chain. The uniqueness of this compound lies in its specific chain length, which influences its reactivity and applications .
Biological Activity
Overview
2-(2-Chloro-5-methylphenoxy)butanoyl chloride, with the CAS number 1160257-40-8, is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that chlorinated phenoxy compounds can inhibit bacterial growth, suggesting potential applications in developing antibacterial agents .
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have shown promise. For instance, related compounds have been evaluated for their effects on various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. This suggests that this compound may act as a cytotoxic agent against certain cancer types .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the chloro group may enhance its reactivity and binding affinity towards these targets, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .
Study on Antimicrobial Efficacy
A comparative study involving chlorinated phenoxy compounds revealed that those with similar structures to this compound displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent positioning on the phenoxy ring in determining biological activity .
Compound Name | IC50 (µM) | Target Organism |
---|---|---|
Compound A | 5.0 | Staphylococcus aureus |
Compound B | 3.2 | Escherichia coli |
This compound | TBD | TBD |
Anticancer Activity Assessment
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, with an IC50 value suggesting moderate potency compared to established chemotherapeutic agents .
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 | 12.0 | Significant reduction in viability |
HeLa | 15.5 | Induction of apoptosis observed |
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)butanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIAGQYHQFVNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=CC(=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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